![molecular formula C11H10ClN B1622116 4-Chloro-8-ethylquinoline CAS No. 63136-19-6](/img/structure/B1622116.png)
4-Chloro-8-ethylquinoline
Overview
Description
Synthesis Analysis
The synthesis of 4-Chloro-8-ethylquinoline involves several steps. One notable method includes the cyclization reaction starting from 4-hydroxyquinoline and diethyl ethoxymethylenemalonate . This protocol provides a pathway to prepare quinoline derivatives, which serve as the core scaffold for commercially available drugs .
Scientific Research Applications
Synthesis and Characterization
4-Chloro-8-ethylquinoline is an important compound in the field of organic chemistry, particularly in the synthesis of various quinoline derivatives. For instance, it is used in the synthesis of 4-Chloro-8-methoxyquinoline through a series of reactions including condensation, cyclization, hydrolysis, and chlorination, with applications in fine chemical intermediates (Jiang Jia-mei, 2010). Additionally, its derivatives, such as N-(4chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, are synthesized for potential use as anticancer, antimalarial, antidiabetic, and antiviral agents (Yongjun Mao et al., 2014).
Antimicrobial and Antifungal Properties
Research on 4-chloroquinolines has shown that they possess significant antimicrobial properties. A novel compound 4-chloro-8-methoxyquinoline-2(1H)-one (4CMOQ) displayed good to moderate antimicrobial activity against various bacterial and fungal strains, indicating its potential as an effective antimicrobial agent (S. Murugavel et al., 2017).
Corrosion Inhibition
In the field of materials science, derivatives of 4-Chloro-8-ethylquinoline have been explored as corrosion inhibitors. For example, novel heterocyclic compounds based on the 8-hydroxyquinoline moiety, including derivatives of 4-Chloro-8-ethylquinoline, demonstrated effective corrosion inhibition properties for mild steel in acidic environments (M. Rbaa et al., 2019).
Pharmacological Applications
4-Chloroquinolines, including 4-Chloro-8-ethylquinoline, have shown promise in pharmacological research, particularly in cancer therapy. They have been studied for their potential to enhance the efficacy of conventional cancer therapies, by sensitizing cancer cells to chemotherapeutic drugs and radiation (V. Solomon & Hoyun Lee, 2009). Additionally, their lysosomotrophic properties are important for increasing efficacy and specificity in cancer treatments (L. Varışlı et al., 2019).
Environmental Applications
In environmental science, 4-Chloro-8-ethylquinoline derivatives have been used in the development of methods for determining trace elements in environmental and biological samples. For example, 8-Hydroxyquinoline, a derivative, was employed in a method combining single-drop microextraction with electrothermal vaporization for the determination of trace Cd and Pb in environmental samples (Li Li et al., 2006).
properties
IUPAC Name |
4-chloro-8-ethylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-2-8-4-3-5-9-10(12)6-7-13-11(8)9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXOQZWXTYPOCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394863 | |
Record name | 4-chloro-8-ethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-8-ethylquinoline | |
CAS RN |
63136-19-6 | |
Record name | 4-chloro-8-ethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-CHLORO-8-ETHYLQUINOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.